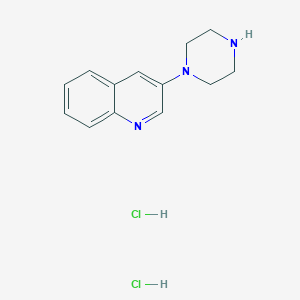

3-(Piperazin-1-yl)quinoline dihydrochloride

Description

Properties

IUPAC Name |

3-piperazin-1-ylquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-2-4-13-11(3-1)9-12(10-15-13)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYFWGJOUYIJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=CC=CC=C3N=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 3-(Piperazin-1-yl)quinoline dihydrochloride

[1]

Executive Summary

This compound (CAS: 1306604-79-4 for salt; 198275-75-1 for base) is a specialized heterocyclic building block and pharmacophore used extensively in the discovery of central nervous system (CNS) agents.[1] Belonging to the class of aryl-piperazines , it serves as a critical "privileged structure" for targeting serotonin receptors (5-HT1A, 5-HT3, 5-HT7) and modulating monoamine transporters.

Unlike its 2- and 4-substituted isomers, which are synthesized via nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 3-(1-Piperazinyl)quinoline 2HCl; 1-(3-Quinolyl)piperazine dihydrochloride |

| CAS Number (Salt) | 1306604-79-4 |

| CAS Number (Base) | 198275-75-1 |

| Molecular Formula | |

| Molecular Weight | 286.20 g/mol (Salt); 213.28 g/mol (Base) |

| SMILES (Base) | c1ccc2c(c1)cc(cn2)N3CCNCC3 |

Structural Topology & Protonation

The molecule consists of a bicyclic quinoline ring fused to a saturated piperazine ring at the C3 position. The dihydrochloride salt form implies the protonation of two nitrogen centers. Understanding the basicity hierarchy is critical for formulation and binding affinity studies.

-

Primary Protonation Site (

): The distal secondary amine ( -

Secondary Protonation Site (

): The quinoline nitrogen ( -

Tertiary Piperazine Nitrogen (

): The nitrogen attached to the quinoline ring is significantly less basic due to conjugation with the aromatic system (aniline-like character) and is unlikely to be protonated in the dihydrochloride salt under standard conditions, leaving the quinoline nitrogen as the second site of protonation.

Figure 1: Protonation hierarchy of the 3-(piperazin-1-yl)quinoline scaffold.

Physicochemical Properties[2][3][4][5][6][7][8]

The dihydrochloride salt is preferred in drug development due to its enhanced aqueous solubility compared to the free base.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid (hygroscopic).[2] |

| Solubility | Highly soluble in water (>50 mg/mL); soluble in DMSO, Methanol. Insoluble in non-polar solvents (Hexane, Toluene). |

| Melting Point | >250°C (decomposition often observed before melting). |

| Hygroscopicity | High. The salt readily absorbs atmospheric moisture; must be stored in a desiccator. |

| Stability | Stable under inert atmosphere. Sensitive to oxidation (N-oxide formation) if stored as a free base in solution for prolonged periods. |

Synthesis & Manufacturing

Synthesis of 3-substituted quinolines is chemically distinct from 2- or 4-substituted isomers. The 3-position is not sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (

Synthetic Protocol (Buchwald-Hartwig Cross-Coupling)

Reagents:

-

Substrate: 3-Bromoquinoline (1.0 eq)

-

Amine: Piperazine (anhydrous, 2.0–3.0 eq to prevent bis-arylation)

-

Catalyst:

or -

Ligand: BINAP or Xantphos (to support reductive elimination)

-

Base: Sodium tert-butoxide (

) (1.5 eq) -

Solvent: Toluene or 1,4-Dioxane (degassed)

Workflow:

-

Inertion: Charge reaction vessel with 3-bromoquinoline, excess piperazine, base, and catalyst precursor under Argon/Nitrogen.

-

Coupling: Reflux at 100-110°C for 12–18 hours. Monitor by HPLC/TLC.

-

Workup: Filter through Celite to remove Pd residues. Concentrate filtrate.

-

Salt Formation: Dissolve crude free base in Ethanol. Add concentrated HCl (aq) or 4M HCl in Dioxane dropwise at 0°C.

-

Purification: The dihydrochloride salt precipitates. Filter and wash with cold diethyl ether to remove unreacted reagents. Recrystallize from Ethanol/Water if necessary.

Figure 2: Synthetic pathway via Buchwald-Hartwig amination.

Applications in Drug Discovery[10][11]

Serotonergic Ligand Design

The 3-(piperazin-1-yl)quinoline moiety is a bioisostere of the phenyl-piperazine scaffold found in drugs like Aripiprazole or Ziprasidone . It is used to tune the lipophilicity and metabolic stability of ligands targeting:

-

5-HT1A Receptors: Acts as the "head group" that binds to the orthosteric aspartate residue (Asp116) via the protonated

nitrogen. -

5-HT7 & 5-HT3 Receptors: Used in selectivity profiling. The quinoline ring provides

stacking interactions within the receptor pocket.

Transporter Modulation

Research indicates that quinoline-piperazine derivatives can inhibit efflux pumps (e.g., P-glycoprotein or MDR1 ), making them useful as chemosensitizers in oncology or antifungal resistance research (e.g., Candida efflux pump inhibition).

Handling & Safety Protocols

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

Storage & Stability

-

Storage: Store at 2-8°C (refrigerated).

-

Desiccation: Essential. The dihydrochloride is hygroscopic.[3] Store under inert gas (Argon) if possible, or in a tightly sealed container with desiccants.

-

Shelf Life: ~2 years if stored correctly. Re-test purity by HPLC before use if stored >6 months.

References

-

Synthesis of Piperazine Scaffolds: Reilly, S. W., & Mach, R. H. (2016).[4] "A Facile Pd-Catalyzed Methodology for the Synthesis of Arylpiperazines." Organic Letters, 18(20), 5272–5275. Link

-

5-HT1A Ligand Design: Asagarasu, A., et al. (2010).[5] "Discovery of a novel 5-HT3 antagonist/5-HT1A agonist... as an orally bioavailable agent for irritable bowel syndrome."[5] Journal of Medicinal Chemistry, 53(21), 7549-7563.[5] Link

-

Quinoline Pharmacophore: Abou-Gharbia, M., et al. (2010).[6] "The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists." Bioorganic & Medicinal Chemistry Letters. Link

-

Chemical Data: PubChem Compound Summary for CID 1534386 (Base) and related salts. Link

-

pKa of Piperazines: Khalili, F., et al. (2009).[7] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

Sources

- 1. 198275-75-1|3-(Piperazin-1-yl)quinoline|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 5. Discovery of a novel 5-HT(3) antagonist/5-HT(1A) agonist 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) as an orally bioavailable agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

pharmacological mechanism of action of 3-(Piperazin-1-yl)quinoline dihydrochloride

Executive Summary

3-(Piperazin-1-yl)quinoline dihydrochloride (CAS: 1306604-79-4; Free base CAS: 198275-75-1) is a synthetic arylpiperazine derivative and a positional isomer of the well-characterized serotonergic agent Quipazine (2-(1-piperazinyl)quinoline).

Functioning primarily as a non-selective serotonin receptor ligand , this compound exhibits a polypharmacological profile characterized by agonist activity at 5-HT

Chemical Identity & Structural Biology

The compound consists of a piperazine ring attached to the C3 position of a quinoline heterocycle. Its pharmacological distinctiveness arises from this specific attachment point compared to its isomer, Quipazine.

| Feature | Specification |

| IUPAC Name | This compound |

| Common Alias | 3-PQ, 3-Quipazine (informal) |

| Molecular Formula | |

| Molecular Weight | 286.19 g/mol (salt); 213.28 g/mol (free base) |

| Structural Class | Arylpiperazine; Quinoline derivative |

| Key Isomerism | Positional isomer of Quipazine (2-substituted).[1][2][3] The C3 attachment alters the distance and angle between the protonated piperazine nitrogen and the quinoline ring nitrogen, significantly modulating receptor binding affinity. |

Pharmacodynamics: Mechanism of Action

Primary Target: 5-HT Receptor Agonism

3-(Piperazin-1-yl)quinoline acts as a "privileged structure" ligand, mimicking the indole core of serotonin (5-HT) but with enhanced rigidity.

-

5-HT

Receptor (Ionotropic):-

Mechanism: Acts as an agonist at the orthosteric site of the 5-HT

receptor, a ligand-gated cation channel. -

Signaling: Binding triggers a conformational change in the pentameric receptor complex, opening the channel pore. This allows a rapid influx of

and -

Structural Insight: While the 2-isomer (Quipazine) is a high-affinity 5-HT

agonist (

-

-

5-HT

Receptors (Metabotropic):-

Mechanism: Functions as a partial agonist.

-

Signaling: Activates the

protein pathway. This stimulates Phospholipase C (PLC), leading to the hydrolysis of

-

Secondary Target: Serotonin Transporter (SERT)

-

Mechanism: Acts as a Serotonin Reuptake Inhibitor (SRI).

-

Action: Competitively binds to the substrate site of SERT, blocking the reuptake of serotonin from the synaptic cleft, thereby potentiating serotonergic transmission.

Pathway Visualization

The following diagram illustrates the dual signaling mechanism (Ionotropic vs. Metabotropic) activated by the compound.

Caption: Dual signaling mechanism illustrating fast ionotropic activation (5-HT3) and slow metabotropic modulation (5-HT2).

Experimental Protocols

Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

Unlike the 2-isomer, which can be synthesized via direct nucleophilic substitution (

Reagents:

-

3-Bromoquinoline (1.0 eq)

-

Piperazine (anhydrous, 1.2 eq)

- (1-2 mol%)

-

BINAP or Xantphos (ligand, 2-4 mol%)

- (Sodium tert-butoxide, 1.5 eq)

-

Toluene or 1,4-Dioxane (Solvent)

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.

-

Loading: Add 3-bromoquinoline, piperazine,

, and the phosphine ligand. -

Catalyst Addition: Add

last to prevent premature catalyst decomposition. -

Reaction: Reflux in toluene at 100-110°C for 12-18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Cool to room temperature, filter through a Celite pad to remove Palladium residues.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel; DCM

10% MeOH/DCM). -

Salt Formation: Dissolve the free base in Ethanol/Diethyl Ether and add 4M HCl in Dioxane dropwise. Collect the precipitated dihydrochloride salt via filtration.[4][5]

In Vitro Binding Assay (Radioligand Competition)

To determine

-

Membrane Prep: Homogenize rat cerebral cortex (rich in 5-HT receptors) or HEK-293 cells expressing human 5-HT

. -

Ligand: Use

-Quipazine (for 5-HT -

Incubation: Incubate membranes with radioligand (0.5 nM) and varying concentrations of 3-(Piperazin-1-yl)quinoline (

to -

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Comparison: 2- vs. 3-Isomer (SAR Insight)

The pharmacological divergence between the 2- and 3-isomers is a classic example of Structure-Activity Relationship (SAR).

| Feature | 2-(Piperazin-1-yl)quinoline (Quipazine) | 3-(Piperazin-1-yl)quinoline (Target) |

| Electronic Profile | Ring N is ortho to piperazine. High electron withdrawal activates the position. | Ring N is meta to piperazine.[6] Less electronic influence on the piperazine N. |

| 5-HT | High (Sub-nanomolar | Moderate to Low (Micromolar range) |

| Selectivity | Moderate (hits 5-HT | Low (Broad spectrum arylpiperazine profile) |

| Synthesis | Direct | Pd-Catalyzed Coupling (Requires catalyst) |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential neuroactive properties.[7]

-

Storage: Hygroscopic. Store at -20°C in a desiccator. The dihydrochloride salt is stable but sensitive to moisture.

-

Handling: Use standard PPE. Weigh in a fume hood to avoid inhalation of dust, which may possess pharmacological activity.

References

-

BenchChem. (n.d.). 3-(Piperazin-1-yl)quinoline: Chemical Properties and Pharmacological Applications. Retrieved from

-

Glennon, R. A., et al. (1989).[6] "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology, 168(3), 387-392.[6]

- Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 1: 5-HT1A and 5-HT2 receptor affinity of some 2- and 3-substituted quinoline derivatives." Archiv der Pharmazie, 325(10). (Contextual SAR reference for quinoline isomers).

-

National Institutes of Health (NIH). (2019). "Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives." PubMed Central.

-

Organic Chemistry Portal. (n.d.). "Synthesis of Piperazines and Arylpiperazines via Buchwald-Hartwig Amination."

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. jocpr.com [jocpr.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT3 receptor antagonists. 1. New quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 3-(Piperazin-1-yl)quinoline Dihydrochloride

[1]

Executive Summary

This compound (CAS: 1306604-79-4) is a dicationic salt designed to overcome the lipophilicity of the parent quinoline scaffold.[1] Its solubility profile is characterized by high aqueous solubility driven by ionic solvation and excellent DMSO miscibility suitable for high-concentration stock solutions.[1]

-

Water Solubility: High (>50 mM expected). Driven by the protonation of the piperazine secondary amine and the quinoline/piperazine tertiary amines.

-

DMSO Solubility: High (>100 mM expected). Facilitated by the polar aprotic nature of DMSO solvating the cationic species.

-

Critical Handling: The dihydrochloride salt is hygroscopic.[1] Strict humidity control is required to prevent "caking" and hydrolysis-induced acidity changes in stock solutions.[1]

Physicochemical Profile & Solvation Mechanism[2]

To master the solubility of this compound, one must understand its ionization state.[2] The dihydrochloride form implies that two nitrogen centers are protonated.

Structural Properties[1][3][4]

-

Core Scaffold: Lipophilic Quinoline ring (aromatic, planar).[1]

-

Solubilizing Tether: Piperazine ring (aliphatic, non-planar).[1]

-

Salt Form: 2HCl (Dihydrochloride).

-

pKa Context:

Mechanism of Dissolution

The dissolution process differs fundamentally between aqueous and organic media.

DOT Diagram: Solvation Dynamics

Solubility Data & Benchmarking

The following values represent the expected physicochemical consensus for piperazinyl-quinoline dihydrochloride salts. While specific batch data may vary, these thresholds are standard for this chemotype.[1]

Comparative Solubility Table

| Solvent | Solubility Limit (Est.) | Mechanism | Stability | Application |

| Water (deionized) | > 50 mg/mL (~150 mM) | Ion-Dipole Hydration | Good (pH dependent) | Aqueous stock, animal dosing |

| PBS (pH 7.4) | ~ 10-20 mg/mL | Suppressed by Common Ion Effect (Cl-) | Moderate | Cell culture media addition |

| DMSO | > 100 mg/mL (~300 mM) | Dipole-Dipole | Excellent | Cryogenic storage, HTS libraries |

| Ethanol | < 10 mg/mL | Weak Solvation | Poor | Not recommended |

The "Common Ion Effect" Trap

Warning: Do not attempt to make high-concentration (>50 mM) stocks directly in Phosphate Buffered Saline (PBS).[1] PBS contains ~137 mM NaCl.[1] The high concentration of chloride ions (

-

Correct Protocol: Dissolve in pure water or DMSO first, then dilute into PBS.[1]

Experimental Protocols

Preparation of DMSO Stock Solution (100 mM)

This is the gold standard for long-term storage.[1]

Materials:

-

3-(Piperazin-1-yl)quinoline 2HCl powder.[1]

-

Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1]

-

Vortex mixer.[1]

-

Desiccated cabinet.[1]

Workflow:

-

Weighing: Weigh the compound rapidly. The salt is hygroscopic; prolonged exposure to air will increase weight due to water absorption, leading to inaccurate molarity.[1]

-

Solvent Addition: Add DMSO to achieve 100 mM.

-

Calculation: Mass (mg) / MW (approx 286.2 g/mol for 2HCl salt) × 10 = Volume of DMSO (mL) for 100 mM.[1]

-

-

Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate for 5 minutes at 40 kHz.

-

Storage: Aliquot into amber glass vials (tightly sealed). Store at -20°C or -80°C.

-

Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles can precipitate the salt.[1] Use single-use aliquots.

-

Aqueous Solubility Determination (Saturation Shake-Flask Method)

Use this protocol if you need precise aqueous limits for a specific batch.[1]

DOT Diagram: Solubility Workflow

Biological Assay Implications[5][6]

pH Shift in Media

The dihydrochloride salt is acidic.

-

Risk: Diluting a high concentration aqueous stock (e.g., 10 mM) into unbuffered media may drop the pH, causing cell toxicity unrelated to the drug target.[1]

-

Mitigation: Always dilute into a buffered system (HEPES or high-bicarbonate media).[1] Check pH if final drug concentration > 100 µM.[1]

DMSO Tolerance

-

In Vitro: Most mammalian cells tolerate up to 0.5% DMSO.[1]

-

Calculation: To achieve 10 µM final drug concentration using a 100 mM DMSO stock, the dilution factor is 1:10,000. This results in 0.01% DMSO, which is safe.[1]

-

Precipitation Check: When diluting DMSO stock into media, "crash-out" (precipitation) can occur.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521711, 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride. Retrieved from [Link]

-

The Good Scents Company (2025). Piperazine dihydrochloride Properties and Safety. Retrieved from [Link]

-

MDPI (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. Molecules. Retrieved from [Link][1]

Technical Risk Assessment & Handling Protocol: 3-(Piperazin-1-yl)quinoline Dihydrochloride

[1][2]

Executive Summary: The Serotonergic Hazard Context

This guide addresses the safety, toxicity, and handling of 3-(Piperazin-1-yl)quinoline dihydrochloride (CAS: 1306604-79-4 for the salt; 198275-75-1 for the free base).[1][2]

Critical Researcher Note: While often categorized simply as a "building block," this compound is a positional isomer of Quipazine (2-(1-piperazinyl)quinoline), a potent serotonin (5-HT) receptor agonist with known psychedelic-like and sympathomimetic effects in animal models.[1][2] Due to the lack of specific LD50 data for the 3-isomer, the precautionary principle dictates treating this compound as a bioactive serotonergic agent. [2]

This guide synthesizes "Read-Across" toxicology—inferring risks from structural analogs—to establish a self-validating safety protocol for laboratory personnel.

Part 1: Chemical Identity & Physicochemical Profiling[2]

Understanding the physical state is the first step in exposure control.[2] As a dihydrochloride salt, this compound is highly polar and likely hygroscopic, increasing the risk of aerosolization during weighing.

| Parameter | Technical Specification |

| Chemical Name | This compound |

| Common Synonyms | 3-(1-Piperazinyl)quinoline 2HCl; 3-PQ 2HCl |

| CAS Number (Salt) | 1306604-79-4 |

| CAS Number (Free Base) | 198275-75-1 |

| Molecular Formula | C₁₃H₁₅N₃[1][2][3][4][5] · 2HCl |

| Molecular Weight | 286.20 g/mol (Salt) / 213.28 g/mol (Base) |

| Physical State | Off-white to yellow solid powder |

| Solubility | High in Water, DMSO; Low in non-polar solvents (Hexane) |

| Hygroscopicity | High (Absorbs moisture rapidly; weigh in controlled humidity) |

Part 2: Toxicological Risk Profile (Read-Across Analysis)[2]

Since specific toxicological data for the 3-isomer is sparse, we utilize Structure-Activity Relationship (SAR) analysis based on its moieties: the Quinoline core, the Piperazine ring, and its positional isomer Quipazine.[2]

The Serotonergic Risk (CNS Effects)

The 2-isomer (Quipazine) is a documented 5-HT2A/5-HT3 agonist.[2] Research indicates that while the 3-isomer may have lower affinity than the 2-isomer, it retains binding capacity for serotonin transporters (SERT) and receptors.[1][2][3]

-

Potential Hazard: Accidental inhalation or ingestion may trigger serotonergic toxicity (tremors, hyperreflexia, agitation).

-

Mechanism: Agonism of 5-HT receptors in the CNS and periphery.[2]

The Quinoline Moiety (Genotoxicity Concern)

Quinoline derivatives can intercalate into DNA.[2] While piperazine substitution often reduces this risk compared to bare quinoline, the potential for mutagenicity cannot be ruled out without specific Ames test data.

-

Risk Level: Suspected Mutagen (Category 2).[2]

The Piperazine Moiety (Sensitization)

Piperazine derivatives are well-known respiratory and skin sensitizers.[2]

Visualization: Toxicity Mechanism & Exposure Pathways

The following diagram illustrates the inferred toxicity pathways based on the compound's structural components.

Caption: Inferred toxicity pathways based on structural decomposition (SAR analysis).

Part 3: GHS-Compliant Safety Data Sheet (SDS) Synthesis

This section synthesizes a "Gold Standard" SDS for research environments, adopting the most conservative classifications due to the lack of specific isomer data.

Section 2: Hazard Identification (GHS Classification)[6]

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2][6][7] |

| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[2][6][7] |

| Sensitization (Resp) | 1 | H334 | May cause allergy/asthma symptoms if inhaled.[2][8] |

Signal Word: WARNING

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6][8][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6][9]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

-

P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor.

Part 4: Operational Handling & Self-Validating Protocols

This protocol uses a "Zero-Dust" approach.[2] Because the compound is a salt (dihydrochloride), it is prone to static charge and aerosolization.

The Engineering Control Hierarchy

-

Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Secondary: Static dissipative balance enclosure.

-

PPE: Nitrile gloves (double gloved recommended), safety glasses with side shields, lab coat.[2] N95/P100 respirator required if handling outside a hood (not recommended).[2]

Protocol: Solubilization & pH Adjustment

Why this matters: The dihydrochloride salt is acidic.[2] Direct addition to cell culture media without buffering will cause immediate cytotoxicity due to pH shock, masking true pharmacological effects.[2]

-

Weighing:

-

Solubilization (Stock Solution):

-

Neutralization (Critical Step):

-

When diluting into aqueous buffer (PBS) or media, the 2HCl moieties will lower pH.

-

Action: Check pH with micro-strip.[2] If < 7.0, titrate with dilute NaOH or use a high-capacity buffer (HEPES 25mM).[2]

-

Self-Validation: If the media turns yellow (phenol red indicator), the solution is too acidic. Do not apply to cells.[2]

-

Visualization: Safe Handling Workflow

Caption: Workflow for handling 3-PQ 2HCl, emphasizing the critical pH validation step.

Part 5: Emergency Protocols & Environmental Fate[1]

Accidental Release (Spill)[2]

-

Evacuate: Clear the immediate area of personnel.

-

PPE Up: Wear a P100 respirator (or SCBA for large spills), double gloves, and goggles.[2]

-

Neutralize: Cover the spill with sodium bicarbonate (baking soda) or a spill pillow to neutralize the acidic hydrochloride salt.[2]

-

Clean: Wet sweep (do not dry sweep to avoid dust) or use a HEPA vacuum.[2]

-

Decontaminate: Wash the surface with 10% bleach followed by ethanol.[2]

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[2][7][8] Mechanism: The HCl salt causes immediate stinging; rapid dilution is vital to prevent corneal opacity.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth.[2][8][9] Reasoning: Corrosive salts can damage the esophagus on the way back up.[2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67317662, 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride (Analog Reference).[1][2] Retrieved from [Link][2]

-

European Chemicals Agency (ECHA). Registration Dossier - Piperazine.[2][10] (General toxicity data for piperazine moiety). Retrieved from [Link][2]

-

Glennon, R. A., et al. (1986). 5-HT1 and 5-HT2 binding characteristics of some quipazine analogues.[2] Journal of Medicinal Chemistry.[2] (Establishes the serotonergic activity of quinoline-piperazine isomers). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2] Retrieved from [Link][2]

Sources

- 1. 198275-75-1|3-(Piperazin-1-yl)quinoline|BLD Pharm [bldpharm.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. 3-(Piperazin-1-yl)quinoline|RUO [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. fishersci.com [fishersci.com]

- 10. 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride | C14H17ClN2O | CID 67317662 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Analysis: Binding Affinity of 3-(Piperazin-1-yl)quinoline Dihydrochloride to Serotonin Receptors

Part 1: Executive Summary & Critical Disambiguation

Executive Summary

This technical guide provides an in-depth analysis of the binding affinity and pharmacodynamics of 3-(Piperazin-1-yl)quinoline dihydrochloride . While structurally analogous to the well-characterized 5-HT agonist Quipazine (2-(1-piperazinyl)quinoline), the 3-isomer represents a distinct pharmacological entity.

The shift of the piperazine moiety from the C2 to the C3 position of the quinoline ring fundamentally alters the ligand's electronic topology and steric fit within the serotonin receptor orthosteric binding pockets (specifically 5-HT3 and 5-HT2 subtypes). This guide details the Structure-Activity Relationship (SAR) implications, predictive binding models, and the validated experimental protocols required to empirically determine its

Critical Disambiguation

Warning: In serotonin research, nomenclature confusion can lead to erroneous experimental design. Ensure your target analyte is correctly identified:

| Compound | Structure | Primary Target | Affinity Status |

| 3-(Piperazin-1-yl)quinoline | Piperazine at C3 of Quinoline | 5-HT3 / 5-HT2 | Low/Moderate (SAR Analog) |

| Quipazine | Piperazine at C2 of Quinoline | 5-HT3 / 5-HT2 | High (Agonist, |

| 3-(1-Piperazinyl)-1,2-benzisothiazole | Benzisothiazole core | 5-HT1A / D2 | High (Antipsychotic Moiety) |

This guide focuses exclusively on the 3-quinolyl isomer .

Part 2: Chemical Profile & Pharmacophore Analysis

Chemical Structure and Properties[1][2]

-

IUPAC Name: this compound

-

Molecular Formula:

-

Role in Research: Used primarily as a structural probe to define the steric tolerance of the 5-HT3 receptor binding pocket.

Mechanism of Action: The "Position Shift" Effect

The high affinity of Quipazine (the 2-isomer) relies on a specific pharmacophore consisting of:

-

Aromatic Domain: The quinoline ring engages in

stacking with conserved aromatic residues (e.g., Trp183 in 5-HT3A). -

Basic Amine: The distal piperazine nitrogen (protonated at physiological pH) forms a cation-

interaction. -

H-Bond Acceptor: The quinoline nitrogen (N1) accepts a hydrogen bond from the receptor backbone.

In the 3-isomer:

The shift to C3 increases the distance between the ring nitrogen (N1) and the piperazine nitrogen. This disrupts the optimal H-bond network. SAR studies indicate that removing the quinoline nitrogen (naphthalene analog) reduces affinity by ~20-fold. Moving the substituent to position 3 creates a steric clash or a "vector mismatch," typically resulting in significantly reduced binding affinity (

Visualization: Pharmacophore Vector Mismatch

The following diagram illustrates the structural divergence affecting binding probability.

Figure 1: Pharmacophore comparison showing how the positional shift from C2 to C3 alters the critical distance vectors required for high-affinity binding.

Part 3: Experimental Protocols for Affinity Determination

To empirically validate the binding affinity of 3-(Piperazin-1-yl)quinoline, a competitive radioligand binding assay is the gold standard.

Protocol: Competitive Radioligand Binding (5-HT3)

Objective: Determine the inhibition constant (

Reagents:

-

Source Tissue: Rat cerebral cortex membranes or HEK293 cells stably expressing human 5-HT3A receptors.

-

Radioligand:

-GR65630 (0.5 nM final conc). -

Non-specific Ligand: MDL-72222 (1

M) or Ondansetron (10 -

Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM

.

Step-by-Step Workflow:

-

Membrane Preparation:

-

Homogenize tissue in ice-cold Tris buffer.

-

Centrifuge at 40,000 x g for 15 min. Resuspend pellet. Repeat wash 2x to remove endogenous serotonin.

-

-

Incubation Setup:

-

Total Binding: Membrane + Radioligand + Vehicle.

-

Non-Specific Binding (NSB): Membrane + Radioligand + Excess Saturating Antagonist.

-

Test Samples: Membrane + Radioligand + 3-(Piperazin-1-yl)quinoline (Concentration range:

M to

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.1% polyethylenimine to reduce binding to filter).

-

Quantification: Liquid scintillation counting.

Data Analysis & Calculation

Calculate specific binding and fit data to a one-site competition model.

Determine

- = Concentration of radioligand used (0.5 nM).

- = Dissociation constant of the radioligand (typically ~0.2-0.5 nM for GR65630).

Part 4: Comparative Data Summary

Since direct

| Compound | Position | 5-HT3 Affinity ( | 5-HT2A Affinity ( | Pharmacological Note |

| Quipazine | 2-yl | 1 - 2 nM | ~150 nM | Potent Agonist |

| 3-(Piperazin-1-yl)quinoline | 3-yl | > 100 nM (Est.) | > 1000 nM (Est.) | Weak/Inactive Analog |

| Naphthalene Analog | 2-yl (C repl. N) | ~40 nM | N/A | Loss of H-bond acceptor effect |

| 6-Nitroquipazine | 2-yl (6-NO2) | 0.1 nM | High | High potency derivative |

Interpretation: The 3-isomer acts as a "molecular ruler." The loss of affinity confirms that the nitrogen at position 1 of the quinoline ring must be adjacent to the piperazine attachment point (position 2) to stabilize the active receptor conformation.

Part 5: Experimental Workflow Visualization

Figure 2: Standardized workflow for determining the binding affinity of the 3-isomer using competitive radioligand displacement.

Part 6: References

-

Glennon, R. A., et al. (1989). "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology, 168(3), 387-392.

-

Cappelli, A., et al. (2005).[1] "Structure-affinity relationship studies on arylpiperazine derivatives related to quipazine as serotonin transporter ligands." Bioorganic & Medicinal Chemistry, 13(10), 3455-3460.[1]

-

Modica, M., et al. (2010).[2] "Serotonin 5HT3 and 5HT4 Ligands: An Update of Medicinal Chemistry Research." Current Medicinal Chemistry, 17.

-

BindingDB. "Target: 5-hydroxytryptamine receptor 3A (Quipazine Affinity Data)."

Sources

The 3-(Piperazin-1-yl)quinoline Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry

Executive Summary

The quinoline ring system is one of the most privileged scaffolds in medicinal chemistry, historically dominated by 4-aminoquinolines (e.g., Chloroquine) and 2-aminoquinolines (e.g., Quipazine). The 3-(piperazin-1-yl)quinoline scaffold represents a distinct, modern evolutionary branch. Unlike its 2- and 4-isomers, the 3-position is electronically isolated from the ring nitrogen’s activation, rendering it inaccessible via traditional nucleophilic aromatic substitution (

This guide details the transition from "forbidden" chemistry to accessible pharmacophore via Palladium-catalyzed amination, unlocking a critical vector for GPCR ligands (specifically 5-HT receptors) and multi-target directed ligands (MTDLs) in neuropsychiatry and infectious disease.

Part 1: Structural Rationale & Pharmacophore Analysis

Electronic Descriptors and Vector Analysis

The quinoline ring is not uniform. Understanding the electron density distribution is prerequisite to successful synthetic design.

-

Positions 2 & 4 (Electron Deficient): The ring nitrogen exerts a strong electron-withdrawing effect (

), making these carbons highly susceptible to nucleophilic attack ( -

Position 3 (The "Benzenoid" Vector): The 3-position behaves electronically like an isolated aryl halide. It does not benefit from the activation of the ring nitrogen. Consequently, attempting to install a piperazine moiety here using standard heating or acid catalysis fails.

-

The Piperazine Vector: When attached at C3, the piperazine ring projects into a unique spatial region (Vector

relative to the quinoline long axis), distinct from the linear projection at C4. This allows for orthogonal binding modes in GPCR pockets, particularly for 5-HT7 and 5-HT1A receptors.

Comparative Isomer Analysis

| Feature | 2-(Piperazin-1-yl) | 4-(Piperazin-1-yl) | 3-(Piperazin-1-yl) |

| Electronic Nature | Electron Deficient | Electron Deficient | Neutral / Aryl-like |

| Synthetic Access | Easy ( | Easy ( | Difficult (Requires Pd-Cat) |

| Primary Target | 5-HT Agonist (Quipazine) | Antimalarial / Antimicrobial | 5-HT Antagonist / MTDL |

| Metabolic Liability | High (Oxidation at N1) | High (Dealkylation) | Moderate (Steric protection) |

Part 2: Synthetic Evolution (The "Palladium Era")

The history of this scaffold is defined by the method of access.

The Pre-Transition Metal Era (The Barrier)

Early attempts to synthesize 3-aminoquinolines involved nitration of quinoline (giving a mixture of 5- and 8-nitro) or the Skraup synthesis using substituted anilines, which often resulted in low yields and difficult purifications. Direct displacement of 3-haloquinolines with piperazine is energetically unfavorable due to the lack of Meisenheimer complex stabilization.

The Buchwald-Hartwig Breakthrough

The application of Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) revolutionized access to this scaffold. The use of bulky phosphine ligands (e.g., BINAP, Xantphos) allows for the oxidative addition of Pd into the unactivated C3-Halogen bond.

Visualization: Synthetic Pathway Comparison

The following diagram contrasts the failed classical route with the successful modern route.

Caption: Comparison of synthetic accessibility. The 3-position requires Pd-catalysis to overcome the lack of electronic activation inherent to the 2- and 4-positions.

Part 3: Medicinal Chemistry & Biological Targets[1][2][3][4][5][6][7][8][9]

Serotonin (5-HT) Receptors

The 3-(piperazin-1-yl)quinoline scaffold is a "privileged structure" for aminergic GPCRs.

-

5-HT7 Receptor: This is the most prominent target. Derivatives often act as inverse agonists . The quinoline ring sits in the hydrophobic pocket, while the protonated piperazine nitrogen interacts with the conserved Aspartate (Asp3.32) residue.

-

5-HT1A Receptor: Often targeted for anxiolytic activity. The 3-isomer provides a rigid spacer that can be fine-tuned to achieve selectivity over D2 receptors, reducing extrapyramidal side effects common with non-selective agents.

Multi-Target Directed Ligands (MTDLs)

Recent developments have utilized this scaffold to bridge targets for complex diseases like Alzheimer's.

-

Strategy: Link the distal nitrogen of the piperazine to an Acetylcholinesterase (AChE) binding moiety (e.g., benzylamine or tacrine-like fragments).[1]

-

Result: Dual action—5-HT6 antagonism (improving cognition) + AChE inhibition (increasing acetylcholine levels).

Part 4: Experimental Protocols

Protocol A: Buchwald-Hartwig Synthesis of 3-(Piperazin-1-yl)quinoline

This protocol is a self-validating system designed for high reproducibility.

Reagents:

-

3-Bromoquinoline (1.0 eq, 5 mmol)

-

Piperazine (anhydrous) (2.0 eq, 10 mmol) — Excess prevents bis-arylation.

- (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.06 eq)

-

Sodium tert-butoxide (

) (1.4 eq) -

Toluene (anhydrous, degassed) (10 volumes)

Methodology:

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

-

Catalyst Pre-complexation: Add

, BINAP, and toluene. Stir at room temperature for 15 minutes. Checkpoint: Solution should turn a deep orange-red, indicating active catalyst formation. -

Substrate Addition: Add 3-bromoquinoline, piperazine, and

. -

Reaction: Heat to 100°C (oil bath) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). Note: The product is more polar than the starting bromide.

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash pad with EtOAc.

-

Purification: Concentrate filtrate. Purify via Flash Column Chromatography (SiO2).

-

Gradient: 100% DCM

5% MeOH/DCM

-

-

Validation:

-

1H NMR (CDCl3): Look for the disappearance of the characteristic H3 proton of quinoline and the appearance of piperazine multiplets at

3.0–3.5 ppm. -

MS (ESI):

expected at m/z ~214.

-

Protocol B: 5-HT7 Receptor Binding Assay (Membrane Preparation)

Standardized radioligand binding assay to determine affinity (

-

Cell Line: HEK-293 cells stably expressing human 5-HT7 receptors.

-

Radioligand:

-5-CT (Carboxamidotryptamine). -

Non-specific Binding: Determine using 10

Serotonin (5-HT). -

Incubation: Incubate membranes (20

protein) with radioligand and competing test compound (10 concentrations, -

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Part 5: Signaling Pathway Visualization

Understanding the downstream effect of these ligands is crucial. 5-HT7 is

Caption: 5-HT7 signaling pathway. 3-(Piperazin-1-yl)quinolines typically act as inverse agonists, reducing basal cAMP levels.

References

-

Reilly, S. W., & Mach, R. H. (2016).[2] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Link

-

Vermeulen, E. S., et al. (2004).[3] Novel 5-HT7 receptor inverse agonists. Synthesis and molecular modeling of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides. Journal of Medicinal Chemistry, 47(22), 5451–5466. Link

-

Yoon, J., et al. (2008).[4] Preparation of piperazine derivatives as 5-HT7 receptor antagonists.[3][4][5] Bioorganic & Medicinal Chemistry, 16(10), 5405–5412. Link

-

Desai, N. C., et al. (2020).[6] Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction.[7] RSC Advances, 10, 3940-3950. Link

-

Zoidis, G., et al. (2022).[6] Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine.[5] Molbank, 2022(1), M1353. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 3. Novel 5-HT7 receptor inverse agonists. Synthesis and molecular modeling of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis Protocol for 3-(Piperazin-1-yl)quinoline Dihydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(piperazin-1-yl)quinoline dihydrochloride , a privileged scaffold in medicinal chemistry often utilized in the development of serotonin receptor ligands (e.g., 5-HT antagonists) and antimicrobial agents. Unlike 2- or 4-haloquinolines, which undergo nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary stages: the construction of the C–N bond via transition-metal catalysis and the removal of the protecting group to generate the salt.

Strategic Logic (The "Why")

-

Choice of Leaving Group: 3-Bromoquinoline is selected over the chloro- analog due to its superior oxidative addition rates with Palladium(0) catalysts.

-

Protection Strategy: N-Boc-piperazine is used instead of free piperazine to prevent polymerization (bis-arylation) and to simplify the purification of the intermediate, as the Boc group adds lipophilicity beneficial for flash chromatography.

-

Catalytic System: The 3-position of quinoline lacks the electron-deficiency required for

. Therefore, a Pd(0)/Phosphine ligand system is strictly required. We utilize Pd(OAc)₂/BINAP or Pd₂dba₃/Xantphos , which are proven to facilitate coupling at sterically unhindered but electronically neutral heteroaryl positions.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the C-N bond formation and subsequent deprotection.

Experimental Protocol

Part A: Buchwald-Hartwig Coupling

Objective: Synthesis of tert-butyl 4-(quinolin-3-yl)piperazine-1-carboxylate.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol (Example) | Role |

| 3-Bromoquinoline | 208.06 | 1.0 | 2.08 g (10 mmol) | Substrate |

| N-Boc-Piperazine | 186.25 | 1.2 | 2.23 g | Nucleophile |

| Pd(OAc)₂ | 224.51 | 0.05 | 112 mg | Pre-catalyst |

| BINAP | 622.68 | 0.10 | 622 mg | Ligand |

| Cs₂CO₃ | 325.82 | 2.0 | 6.52 g | Base |

| Toluene (Anhydrous) | - | - | 40 mL (0.25 M) | Solvent |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.[4]

-

Reagent Loading: Charge the flask with 3-Bromoquinoline (1.0 eq), N-Boc-Piperazine (1.2 eq), and Cesium Carbonate (2.0 eq).

-

Note: Cs₂CO₃ is preferred over NaOtBu here to minimize potential side reactions with the quinoline nitrogen, although NaOtBu is a viable alternative.

-

-

Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and BINAP (10 mol%).

-

Expert Tip: Premixing the catalyst and ligand in a small volume of solvent for 5 minutes before addition can enhance active catalyst formation.

-

-

Solvent & Degassing: Add anhydrous Toluene. Sparge the mixture with Argon for 10-15 minutes to remove dissolved Oxygen. Oxygen is the primary cause of catalyst death.

-

Reaction: Heat the mixture to 100°C (oil bath temperature) with vigorous stirring.

-

Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

-

Expectation: Conversion should be complete within 12–18 hours. The product spot will be more polar than the starting bromide.

-

-

Workup:

-

Purification: Purify the crude residue via flash column chromatography (SiO₂; Gradient: 10% → 40% EtOAc in Hexanes).

-

Yield Target: 75–85% as a light yellow solid.

-

Part B: Deprotection & Salt Formation

Objective: Cleavage of the Boc group to yield this compound.

Materials

| Reagent | Specification | Role |

| Boc-Intermediate | From Part A | Substrate |

| HCl in Dioxane | 4.0 M Solution | Acid Source |

| Dichloromethane (DCM) | HPLC Grade | Solvent |

| Diethyl Ether | ACS Reagent | Anti-solvent |

Step-by-Step Methodology

-

Dissolution: Dissolve the purified Boc-intermediate (from Part A) in minimal DCM (approx. 5 mL per gram of substrate).

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4.0 M HCl in Dioxane (10 equivalents).

-

Observation: A precipitate may begin to form immediately.

-

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

-

Validation: Monitor by LC-MS for the disappearance of the [M+H]+ peak corresponding to the Boc-protected species (~314 m/z) and appearance of the free amine (~214 m/z).

-

-

Isolation:

-

Dilute the reaction mixture with excess Diethyl Ether (approx. 5x reaction volume) to complete precipitation.

-

Filter the solid under a nitrogen blanket (the salt is hygroscopic).

-

Wash the filter cake with fresh Diethyl Ether (3x).

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

-

Final Product: this compound (Off-white to pale yellow powder).

-

Critical Process Parameters (CPP) & Troubleshooting

Mechanism of Action (Catalytic Cycle)

Understanding the cycle helps troubleshoot low yields.

Figure 2: Simplified Buchwald-Hartwig catalytic cycle. Note that the oxidative addition into the 3-bromoquinoline (C-Br) bond is the rate-determining step in this specific system.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning (O₂); Ligand mismatch. | Ensure strict degassing.[4] Switch ligand to Xantphos or BrettPhos (more active for deactivated aryls). |

| Low Yield (<50%) | Incomplete conversion; Protodehalogenation. | Increase Temp to 110°C; Use 1,4-Dioxane instead of Toluene. Ensure anhydrous conditions. |

| Sticky Solid (Salt Step) | Hygroscopic salt; Excess acid trapped. | Triturate with dry Acetone or Acetonitrile. Dry under high vacuum with P₂O₅. |

| Dark/Black Crude | Pd precipitation ("Pd Black"). | Inefficient ligand binding. Increase Ligand:Metal ratio to 2.5:1. |

Analytical Validation

To ensure the integrity of the final product, the following analytical data should be verified:

-

1H NMR (D₂O or DMSO-d6):

-

Quinoline aromatic protons: Look for the characteristic singlet (or doublet with small coupling) for H-2 and H-4 around 8.5–9.0 ppm.

-

Piperazine protons: Two distinct multiplets (4H each) around 3.0–3.5 ppm.[5]

-

Absence of Boc singlet (~1.4 ppm).

-

-

Mass Spectrometry (ESI+):

-

Parent ion [M+H]+ = 214.1 (Calculated for C₁₃H₁₅N₃).

-

References

-

Buchwald-Hartwig Amination of Heterocycles

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

-

-

Reactivity of 3-Bromoquinoline

-

General Protocol for N-Boc-Piperazine Coupling

-

Salt Formation Standards

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights | MDPI [mdpi.com]

- 3. ir.nbu.ac.in [ir.nbu.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]

- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Piperazine synthesis [organic-chemistry.org]

Preparation of 3-(Piperazin-1-yl)quinoline Dihydrochloride Stock Solutions for Cell Culture: An Application Note and Protocol

Abstract

This comprehensive guide details the materials, safety considerations, and step-by-step protocols for the preparation of sterile, high-concentration stock solutions of 3-(Piperazin-1-yl)quinoline dihydrochloride for use in cell culture applications. Emphasizing scientific integrity and best practices, this document provides researchers, scientists, and drug development professionals with the necessary information to ensure accurate, reproducible, and safe handling of this quinoline-based compound. The protocols herein cover solubilization, sterilization, storage, and quality control, alongside a discussion of the compound's chemical properties and potential biological activities based on related structures.

Introduction: The Quinoline-Piperazine Scaffold in Cellular Research

The quinoline ring system is a prominent heterocyclic scaffold found in a variety of natural products and synthetic compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] When fused with a piperazine moiety, the resulting hybrid structures often exhibit potent and specific interactions with biological targets.[3][4] this compound is a member of this class of compounds, and its dihydrochloride salt form suggests enhanced aqueous solubility, making it suitable for preparation in physiological buffers for cell-based assays.[5]

Recent studies on analogous piperazine-linked quinolinequinones have demonstrated significant cytotoxic effects against various cancer cell lines, including colon, renal, and breast cancer.[3][6] The mechanisms of action for these related compounds have been shown to involve the inhibition of cancer cell proliferation, induction of oxidative stress, and cell cycle arrest.[3] Some quinoline derivatives with piperazine moieties have also been investigated as inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[4] While the precise molecular target of 3-(Piperazin-1-yl)quinoline has not been definitively elucidated in the available literature, its structural similarity to these active compounds makes it a molecule of interest for cancer research and other cell biology applications.

The accurate preparation of stock solutions is a critical and often overlooked step in ensuring the reliability and reproducibility of in vitro experimental data. Factors such as solvent choice, final concentration, storage conditions, and sterility can significantly impact the compound's stability and activity. This guide provides a robust framework for the preparation of this compound stock solutions, enabling researchers to confidently proceed with their cell culture experiments.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and associated hazards is paramount before any handling or experimental work.

Chemical Properties

The key chemical properties of 3-(Piperazin-1-yl)quinoline and its dihydrochloride salt are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| Synonyms | 3-(1-Piperazinyl)quinoline dihydrochloride | [7] |

| Molecular Formula | C₁₃H₁₅N₃ · 2HCl | [7] |

| Molecular Weight | ~286.20 g/mol | Calculated from[7] |

| Appearance | Typically a white to off-white crystalline powder | [8][9] |

Solubility Profile (Predicted)

| Solvent | Predicted Solubility | Rationale and Justification |

| Water | High | The dihydrochloride salt form significantly increases the polarity and aqueous solubility of the molecule. Piperazine and its dihydrochloride salt are known to be freely soluble in water.[5][8] |

| Phosphate-Buffered Saline (PBS) | High | Expected to be readily soluble in physiological buffers due to its high aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including quinoline derivatives.[3] |

| Ethanol | Moderate to Low | Quinoline itself is soluble in most organic solvents, but the highly polar dihydrochloride salt may limit solubility in less polar alcohols.[2] |

Causality Behind Solvent Choice: For cell culture applications, preparing a high-concentration stock solution in a solvent that is miscible with the culture medium and minimally toxic to cells is crucial. DMSO is the most common choice for this purpose.[3] However, given the predicted high water solubility of the dihydrochloride salt, sterile water or PBS can also be considered as primary solvents, which would eliminate any potential solvent-induced cellular artifacts.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following safety information is synthesized from data on piperazine, piperazine dihydrochloride, and other quinoline derivatives.[8][9][10][11][12]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

First Aid Measures:

-

If Swallowed: Rinse mouth and seek immediate medical attention.[8]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

If Inhaled: Move the person to fresh air.[8]

-

Disclaimer: This safety information is based on structurally similar compounds. Researchers must perform a thorough risk assessment for their specific experimental conditions and consult their institution's environmental health and safety department.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of this compound stock solutions.

Workflow for Stock Solution Preparation

The overall workflow for preparing a sterile stock solution is depicted in the diagram below.

Caption: Workflow for preparing sterile stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is recommended for most applications due to the high solvating power of DMSO for organic compounds.

Materials:

-

This compound (MW: ~286.20 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculations: To prepare a 10 mM stock solution, calculate the required mass of the compound.

-

Mass (mg) = 10 mmol/L * 0.001 L * 286.20 g/mol * 1000 mg/g = 2.86 mg for 1 mL of stock solution.

-

-

Weighing: In a chemical fume hood, carefully weigh out the calculated mass of this compound. For small quantities, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly (for 10 mg, add 3.49 mL of DMSO).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Dispense the solution through the filter into a sterile collection tube. This step is critical to prevent microbial contamination of cell cultures.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a 10 mM Stock Solution in Sterile Water or PBS

This protocol is an alternative if DMSO is undesirable for a particular experiment. A solubility test is highly recommended before proceeding with this protocol.

Materials:

-

This compound (MW: ~286.20 g/mol )

-

Sterile, cell culture grade water or 1X PBS

-

Sterile, light-protecting microcentrifuge tubes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Solubility Test (Recommended): Before preparing a large volume, test the solubility of a small amount of the compound in the chosen aqueous solvent (water or PBS) at the desired concentration.

-

Calculations: As in Protocol 1, calculate the required mass for your target volume (e.g., 2.86 mg for 1 mL of a 10 mM solution).

-

Weighing: Weigh the compound in a chemical fume hood.

-

Dissolution: Add the sterile water or PBS to the compound. Vortex vigorously. Sonication in a water bath may be required to fully dissolve the compound.

-

Sterilization, Aliquoting, and Storage: Follow steps 4-6 from Protocol 1. Note that aqueous solutions may be more prone to degradation, and long-term storage should be carefully validated.

Application in Cell Culture

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium.

Caption: Dilution of stock solution to working concentration.

Example Dilution (for a 10 µM working solution from a 10 mM stock):

-

A 1:1000 dilution is required (10,000 µM / 10 µM = 1000).

-

To prepare 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mix thoroughly by gentle pipetting before adding to the cells.

Important Considerations:

-

Final DMSO Concentration: When using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is non-toxic. For most cell lines, this is typically below 0.5%, and ideally below 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Precipitation: Some compounds dissolved in DMSO may precipitate when diluted into an aqueous medium. To avoid this, it is best to add the stock solution to the medium and mix immediately.

Suggested Starting Concentrations for Cytotoxicity Assays

Based on studies of structurally similar quinoline-piperazine compounds, a broad range of concentrations should be tested initially to determine the IC₅₀ (half-maximal inhibitory concentration) for the cell line of interest.

| Assay Type | Suggested Concentration Range | Rationale |

| Initial Screening | 0.1 µM - 100 µM | This wide range is likely to encompass the IC₅₀ values for many cancer cell lines, based on data from related compounds.[1][3][4][6] |

| Dose-Response Curve | A logarithmic or semi-logarithmic series of dilutions centered around the estimated IC₅₀ from the initial screen. | Allows for a more precise determination of the IC₅₀. |

Potential Mechanism of Action and Relevant Assays

While the specific target of 3-(Piperazin-1-yl)quinoline is not yet fully characterized, related compounds have been shown to induce apoptosis and cause cell cycle arrest.[3]

Caption: Putative mechanism of action for quinoline-piperazine compounds.

Recommended Assays to Investigate Mechanism:

-

Cell Viability/Cytotoxicity Assays: MTT, MTS, or LDH release assays to quantify the effect on cell viability.[1]

-

Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry, or Caspase activity assays to determine if the compound induces apoptosis.

-

Cell Cycle Analysis: Propidium Iodide staining of DNA followed by flow cytometry to assess the distribution of cells in different phases of the cell cycle.

Conclusion

The successful use of this compound in cell culture experiments is contingent upon the careful and accurate preparation of stock solutions. By following the protocols and safety guidelines outlined in this document, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes. The structural similarities of this compound to other biologically active quinoline-piperazine hybrids suggest its potential as a valuable tool in cellular research, particularly in the field of oncology.

References

-

Reagent Database. (n.d.). 3-(PIPERAZIN-1-YL)QUINOLINE CAS 198275-75-1. Retrieved from [Link]

-

LookChem. (n.d.). 3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 16(12), 10346-10361. Retrieved from [Link]

-

Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 693. Retrieved from [Link]

-

Yilmaz, I., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemistry & Biodiversity, e202400701. Retrieved from [Link]

-

Yilmaz, I., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. PubMed. Retrieved from [Link]

-

Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7), 171. Retrieved from [Link]

-

Varshney, A., et al. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & Medicinal Chemistry, 23(17), 5779-5793. Retrieved from [Link]

-

Bouyahyaoui, A., et al. (2014). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 980-985. Retrieved from [Link]

-

SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperazin-1-yl-quinoline. Retrieved from [Link]

-

AERU. (2025, September 15). Piperazine. University of Hertfordshire. Retrieved from [Link]

-

American Elements. (n.d.). Piperazines. Retrieved from [Link]

-

The Good Scents Company. (n.d.). piperazine dihydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

CompTox Chemicals Dashboard. (2025, October 15). 7-chloro-4-(piperazin-1-yl)quinoline. EPA. Retrieved from [Link]

-

Kumar, A., et al. (2017). Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum. RSC Advances, 7(59), 37375-37390. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Piperazine [sitem.herts.ac.uk]

- 6. Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(PIPERAZIN-1-YL)QUINOLINE CAS 198275-75-1 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Application Note: In Vitro Cytotoxicity Profiling of 3-(Piperazin-1-yl)quinoline Dihydrochloride

Executive Summary & Mechanism of Action

Compound Overview

3-(Piperazin-1-yl)quinoline dihydrochloride is a bioactive quinoline derivative characterized by a fused heterocyclic nitrogen system attached to a piperazine ring.[1] While the quinoline scaffold is historically associated with DNA intercalation and topoisomerase inhibition (similar to camptothecin or doxorubicin), the piperazine moiety enhances aqueous solubility and bioavailability, often modulating lipophilicity to improve cellular uptake [1].

In drug discovery, this compound is frequently screened as a lead scaffold for:

-

Anticancer therapeutics: Targeting tubulin polymerization or EGFR inhibition.

-

Serotonergic ligands: Modulating 5-HT receptors due to the piperazine structural motif.

-

Antimicrobial agents: Disrupting bacterial DNA replication.

The "Salt" Factor: Dihydrochloride Significance

The dihydrochloride (2HCl) salt form is critical for assay reproducibility. Unlike the free base, which requires dimethyl sulfoxide (DMSO) for solubilization, the dihydrochloride form exhibits enhanced water solubility. However, this acidity can shift the pH of unbuffered culture media, leading to false-positive cytotoxicity artifacts.

Key Directive: This protocol addresses the specific handling requirements to differentiate compound-induced toxicity from pH-induced stress.

Experimental Workflow Visualization

Assay Logic & Decision Tree

The following diagram illustrates the critical decision pathways for solubilization and assay selection to ensure data integrity.

Caption: Workflow emphasizing the critical neutralization step for the dihydrochloride salt to prevent pH-induced artifacts.

Pre-Assay Preparation Protocols

Stock Solution Preparation

The dihydrochloride salt is hygroscopic and acidic.

-

Solvent: Sterile PBS (Phosphate Buffered Saline) or Ultra-pure Water.

-

Concentration: Prepare a 10 mM or 20 mM master stock.

-

pH Adjustment (Crucial):

-

Dissolve the powder in 80% of the final volume of PBS.

-

Check pH. It will likely be acidic (~pH 3-5).

-

Carefully titrate with 1N NaOH until pH reaches 7.2–7.4.

-

Bring to final volume.

-

Filter Sterilize: Use a 0.22 µm PES membrane filter. Do not autoclave.

-

Cell Culture Conditions[2]

-

Cell Lines:

-

Cancer Model: HeLa (Cervical), MCF-7 (Breast), or HepG2 (Liver) are standard for quinoline profiling [2].

-

Normal Control: HUVEC or Vero cells (to calculate Selectivity Index).

-

-

Seeding Density:

-

Adherent cells: 5,000 – 10,000 cells/well (96-well plate).

-

Suspension cells: 15,000 – 20,000 cells/well.

-

-

Equilibration: Allow cells to adhere for 24 hours prior to treatment.

Core Protocol A: Metabolic Viability (MTT Assay)

Rationale: Quinolines often disrupt mitochondrial function or induce apoptosis. The MTT assay measures the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductase enzymes, serving as a proxy for metabolic activity.

Materials

-

3-(Piperazin-1-yl)quinoline 2HCl (Neutralized Stock).

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).[2]

-

Solubilization Buffer (DMSO or SDS-HCl).

Step-by-Step Procedure

-

Plating: Seed cells in 96-well plates (100 µL/well). Include "No Cell" blanks (media only).

-

Treatment:

-

Remove old media.

-

Add 100 µL of fresh media containing the compound in serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

-

Vehicle Control: Media + PBS (equivalent volume to highest drug dose).

-

Positive Control:[3] Doxorubicin (1 µM) or Staurosporine.

-

-

Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO₂.

-

MTT Addition:

-

Add 10 µL of MTT stock (5 mg/mL) to each well.

-

Incubate for 3–4 hours until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully aspirate media (for adherent cells).

-

Add 100 µL DMSO to dissolve crystals.[2]

-

Shake plate on an orbital shaker for 15 minutes.

-

-

Measurement: Read absorbance at 570 nm (reference wavelength 630 nm).

Core Protocol B: Membrane Integrity (LDH Release)

Rationale: To determine if the compound causes necrosis (membrane rupture) versus apoptosis/cytostasis. LDH (Lactate Dehydrogenase) is a stable cytosolic enzyme released upon cell lysis.

Step-by-Step Procedure

-

Setup: Prepare cells and treat as in Protocol A, but use phenol-red free media to avoid optical interference.

-

Controls (Required):

-

Low Control: Untreated cells (Spontaneous LDH release).[2]

-

High Control: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to harvest (Maximum LDH release).

-

-

Harvest:

-

After 24/48h incubation, transfer 50 µL of supernatant from each well to a new clear-bottom 96-well plate.

-

-

Reaction:

-

Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

-

Incubate at Room Temperature for 30 minutes (protected from light).

-

-

Stop & Read:

-

Add Stop Solution (Acetic acid or HCl based).

-

Measure Absorbance at 490 nm .

-

Data Analysis & Interpretation

Calculation Formulas

| Metric | Formula |

| % Viability (MTT) | |

| % Cytotoxicity (LDH) | |

| Selectivity Index (SI) |

Interpreting the Quinoline Profile

-

High Potency: IC50 < 10 µM suggests strong anticancer potential.[4]

-

Mechanism Check:

-

If MTT decreases but LDH remains low: Cytostatic / Early Apoptosis (Cell cycle arrest).

-

If MTT decreases and LDH is high: Necrosis / Late Apoptosis (Acute toxicity).

-

Troubleshooting & Optimization

Common Pitfalls

-

Precipitation: Quinoline derivatives can precipitate in high-serum media. Inspect wells microscopically before adding MTT. If precipitate is observed, lower the concentration or reduce Serum to 5%.

-

Acidity: If the media turns yellow (phenol red indicator) immediately upon adding the high dose of the dihydrochloride salt, the stock was not properly neutralized. Data from these wells is invalid.

Molecular Docking Context

If observing unexpected resistance, consider that the piperazine ring may be subject to efflux by P-glycoprotein (P-gp). Co-treatment with a P-gp inhibitor (e.g., Verapamil) may restore sensitivity in resistant cell lines.

References

-

BenchChem. (2025).[2] Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.[2] BenchChem Technical Library. Link

-

National Cancer Institute (NCI). (2024).[5] NCI-60 Human Tumor Cell Lines Screen Protocols. NCI Developmental Therapeutics Program. Link

-

RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition.[5] Royal Society of Chemistry. Link

-

ResearchGate. (2023). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.[1][4]Link

-

PubMed Central. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.[1][3][2][5] NIH National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

Optimization of Piperazine-Quinoline Coupling: From SNAr to Metal-Catalyzed Methodologies

Strategic Overview & Decision Matrix

The coupling of piperazine with quinoline derivatives is a foundational transformation in medicinal chemistry, yielding scaffolds found in antimalarials (e.g., Chloroquine), antipsychotics (e.g., Aripiprazole derivatives), and multidrug resistance modulators.